2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl, hydroxymethyl, and methyl groups. The final step usually involves the formation of the thioacetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide: can be compared with other pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine derivatives.
Differences: The presence of specific functional groups (e.g., chlorophenyl, hydroxymethyl) can significantly alter the compound’s properties and applications.
Uniqueness
The unique combination of functional groups in this compound may confer distinct biological activities or chemical reactivity, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3S/c1-15-8-16(2)10-19(9-15)31-24(35)14-37-28-22-11-21-18(13-34)12-30-17(3)25(21)36-27(22)32-26(33-28)20-6-4-5-7-23(20)29/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFXBBYGODIVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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